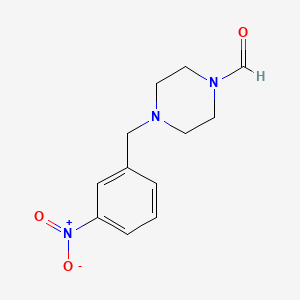
4-(3-nitrobenzyl)-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-nitrobenzyl)-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry for the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and bacteria by interfering with their DNA synthesis. It has also been shown to affect the levels of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and lower blood pressure. Additionally, this compound has been shown to have an impact on the central nervous system, affecting the levels of certain neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde in lab experiments is its versatility. This compound can be easily synthesized and has a wide range of potential applications. However, there are also limitations to its use. For example, this compound may be toxic in high doses, and its effects on the human body are not fully understood.
Direcciones Futuras
There are many potential future directions for the study of 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde. One direction is the development of new drugs based on this compound. Another direction is the further study of its effects on the central nervous system, which may lead to new treatments for neurological disorders. Additionally, more research is needed to fully understand the toxicity and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 4-(3-nitrobenzyl)-1-piperazinecarbaldehyde involves the reaction of piperazine with 3-nitrobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired compound using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
4-(3-nitrobenzyl)-1-piperazinecarbaldehyde has been extensively studied for its potential use in the development of new drugs. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. In addition, this compound has been found to have a significant impact on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(3-nitrophenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-10-14-6-4-13(5-7-14)9-11-2-1-3-12(8-11)15(17)18/h1-3,8,10H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXKGHHMCAUTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Nitrophenyl)methyl]piperazine-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)



![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)

![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)

![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
